5H,6H,8H-pyrano[3,4-b]pyridine-2-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H,6H,8H-pyrano[3,4-b]pyridine-2-carboxylic acid hydrochloride is a heterocyclic compound that features a fused pyridine and pyran ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,8H-pyrano[3,4-b]pyridine-2-carboxylic acid hydrochloride typically involves multi-step organic reactions. One common synthetic route starts with the condensation of a pyridine derivative with a suitable aldehyde to form the pyrano ring. This is followed by carboxylation and subsequent hydrochloride salt formation. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized batch or continuous flow processes. These methods are designed to maximize efficiency and scalability while maintaining stringent quality control. The use of automated reactors and real-time monitoring systems helps in achieving consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5H,6H,8H-pyrano[3,4-b]pyridine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are typically involved in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
5H,6H,8H-pyrano[3,4-b]pyridine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Research is ongoing into its potential therapeutic uses, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5H,6H,8H-pyrano[3,4-b]pyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by inhibiting or activating these targets, leading to various physiological effects. Detailed studies on its binding affinity and specificity are crucial for understanding its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 5H,6H,7H-pyrano[3,4-b]pyridine-2-carboxylic acid
- 6H,7H,8H-pyrano[3,4-b]pyridine-3-carboxylic acid
- 5H,6H,8H-pyrano[3,4-b]pyridine-4-carboxylic acid
Uniqueness
5H,6H,8H-pyrano[3,4-b]pyridine-2-carboxylic acid hydrochloride is unique due to its specific ring fusion and the position of the carboxylic acid group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds. Its hydrochloride form also enhances its solubility and stability, making it more suitable for various applications.
Properties
CAS No. |
2680534-59-0 |
---|---|
Molecular Formula |
C9H10ClNO3 |
Molecular Weight |
215.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.